molecular formula C14H12N2O4 B5542984 N-(3-nitrophenyl)-2-phenoxyacetamide

N-(3-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B5542984
M. Wt: 272.26 g/mol
InChI Key: MDKUIXGMWVKQCH-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-phenoxyacetamide (chemical formula: C₁₄H₁₂N₂O₄; molecular weight: 272.26 g/mol) is a nitro-substituted acetamide derivative characterized by a phenoxyacetamide backbone with a meta-nitrophenyl group attached to the nitrogen atom (). This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKUIXGMWVKQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 3-nitroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

N-(3-nitrophenyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Nitro-Substituted Phenylacetamides

N-(3-Nitrophenyl)-2,2,2-Trichloroacetamide Structure: Replaces the phenoxy group with a trichloromethyl (CCl₃) group. Properties: Exhibits three distinct ³⁵Cl NQR frequencies due to chlorine’s quadrupolar interactions, indicating differences in molecular packing compared to the non-chlorinated phenoxy analogue. The nitro group’s position (meta vs. para) significantly affects crystal symmetry and hydrogen bonding .

2-(4-Nitrophenoxy)-N-(3-Nitrophenyl)acetamide Structure: Features an additional nitro group on the phenoxy ring (para position). Properties: Higher molecular weight (317.25 g/mol) and increased steric hindrance compared to the mono-nitro compound. This structural modification may alter solubility and pharmacological activity .

Heterocyclic and Functionalized Analogues

N-(3-Nitrophenyl)-2-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)acetamide Structure: Incorporates a benzoxazolone ring fused to the acetamide.

N-(4-Nitrophenyl)-2-(1,1,3-Trioxo-1,2-Benzothiazol-2-yl)acetamide

  • Structure : Contains a sulfonated benzothiazole group.
  • Properties : Enhanced electron deficiency due to the sulfone group, which may improve binding affinity in enzyme inhibition assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-Nitrophenyl)-2-phenoxyacetamide 272.26 Phenoxy, meta-nitro Moderate lipophilicity, planar structure
N-(3-Nitrophenyl)-2,2,2-trichloroacetamide 283.53 Trichloromethyl, meta-nitro Multiple NQR frequencies, crystalline
2-(4-Nitrophenoxy)-N-(3-nitrophenyl)acetamide 317.25 Di-nitro (meta + para) High steric hindrance, low solubility
N-(3-Nitrophenyl)-2-(benzoxazolone)acetamide 339.29 Benzoxazolone ring Hydrogen-bonding capacity

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